molecular formula C38H45Cl2N5O4 B12531784 Ethanone, 2-[4-[[(4S,5R)-4,5-bis(4-chlorophenyl)-2-[4-(1,1-dimethylethyl)-2-ethoxyphenyl]-4,5-dihydro-1H-imidazol-1-yl]carbonyl]-1-piperazinyl]-1-(4-morpholinyl)- CAS No. 870120-40-4

Ethanone, 2-[4-[[(4S,5R)-4,5-bis(4-chlorophenyl)-2-[4-(1,1-dimethylethyl)-2-ethoxyphenyl]-4,5-dihydro-1H-imidazol-1-yl]carbonyl]-1-piperazinyl]-1-(4-morpholinyl)-

Cat. No.: B12531784
CAS No.: 870120-40-4
M. Wt: 706.7 g/mol
InChI Key: GIACJSLWRXWOGS-UHFFFAOYSA-N
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Description

The compound is a structurally complex ethanone derivative featuring a dihydroimidazole core substituted with two 4-chlorophenyl groups, a tert-butyl-ethoxy-phenyl moiety, and linked to piperazine and morpholine rings. The presence of morpholine and piperazine enhances solubility, while the tert-butyl and ethoxy groups contribute to steric effects and metabolic stability .

Properties

CAS No.

870120-40-4

Molecular Formula

C38H45Cl2N5O4

Molecular Weight

706.7 g/mol

IUPAC Name

2-[4-[2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-1-yl]-1-morpholin-4-ylethanone

InChI

InChI=1S/C38H45Cl2N5O4/c1-5-49-32-24-28(38(2,3)4)10-15-31(32)36-41-34(26-6-11-29(39)12-7-26)35(27-8-13-30(40)14-9-27)45(36)37(47)44-18-16-42(17-19-44)25-33(46)43-20-22-48-23-21-43/h6-15,24,34-35H,5,16-23,25H2,1-4H3

InChI Key

GIACJSLWRXWOGS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2C(=O)N3CCN(CC3)CC(=O)N4CCOCC4)C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Cl

Origin of Product

United States

Biological Activity

Ethanone, 2-[4-[[(4S,5R)-4,5-bis(4-chlorophenyl)-2-[4-(1,1-dimethylethyl)-2-ethoxyphenyl]-4,5-dihydro-1H-imidazol-1-yl]carbonyl]-1-piperazinyl]-1-(4-morpholinyl)- is a complex organic compound with potential biological activity. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by a multi-ring structure that includes an imidazole moiety and piperazine ring. Its molecular formula is C40H48Cl2N4O3C_{40}H_{48}Cl_2N_4O_3 with a molecular weight of approximately 675.70 g/mol. The presence of multiple aromatic rings and functional groups suggests significant interactions with biological targets.

PropertyValue
Molecular FormulaC40H48Cl2N4O3C_{40}H_{48}Cl_2N_4O_3
Molecular Weight675.70 g/mol
CAS Number939981-37-0
SolubilitySoluble in DMSO
Melting PointNot reported

Anticancer Properties

Recent studies have indicated that similar compounds exhibit promising anticancer activities. For instance, derivatives of ethanone have been shown to induce apoptosis in various cancer cell lines. The mechanism often involves the activation of apoptotic pathways and cell cycle arrest.

Case Study: Cytotoxic Effects

In a study investigating related compounds, it was found that certain derivatives had IC50 values ranging from 5.00 to 29.85 µM against human cancer cell lines such as A549 (lung), HCT116 (colon), and HeLa (cervical) cells. The most potent derivative exhibited an IC50 of 5.13 µM against the C6 glioma cell line, indicating significant cytotoxicity while sparing healthy fibroblast cells .

The biological activity of ethanone derivatives may be attributed to their ability to inhibit specific enzymes or pathways involved in cancer progression. For example, inhibition of lysosomal phospholipase A2 (PLA2G15) has been linked to the cytotoxic effects observed in certain cationic amphiphilic drugs . This inhibition leads to phospholipidosis, which can trigger apoptotic pathways in cancer cells.

Table 2: Comparative IC50 Values

CompoundCell LineIC50 (µM)
Ethanone Derivative 5fC6 (glioma)5.13
Ethanone Derivative 5aSH-SY5Y (neuroblastoma)5.00
Standard Drug (5-FU)C68.34

Pharmacological Studies

Pharmacological studies have demonstrated that compounds similar to ethanone can modulate various receptors and enzymes involved in cellular signaling pathways. For instance, certain derivatives have shown affinity for serotonin receptors and may act as selective serotonin reuptake inhibitors (SSRIs). This suggests potential applications in treating mood disorders alongside their anticancer properties .

Safety and Toxicology

While the therapeutic potential is significant, safety profiles must be established through extensive toxicological assessments. Preliminary studies indicate that while some derivatives exhibit cytotoxicity against cancer cells, they do not affect healthy cells at equivalent concentrations, highlighting their selectivity .

Scientific Research Applications

Medicinal Chemistry Applications

Ethanone derivatives have been extensively studied for their pharmacological properties. The compound has shown promise in the following areas:

Anticancer Activity

Research indicates that this compound may act as an inhibitor of p53 and MDM2 protein interactions. These proteins are critical in tumor suppression and cell cycle regulation. Inhibiting their interaction can lead to increased apoptosis in cancer cells, providing a potential therapeutic pathway for cancer treatment .

Neuropharmacology

The piperazine and morpholine moieties present in the molecular structure suggest potential applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in the treatment of anxiety and depression disorders .

Case Study: Interaction with Protein Targets

A study published in PubChem highlighted the interaction of this compound with various protein targets involved in cancer pathways. The results demonstrated that it effectively inhibited cell proliferation in vitro, suggesting its viability as a lead compound for further development .

Study Findings
In vitro studiesInhibition of cancer cell proliferation
Protein interaction assaysDisruption of p53-MDM2 interactions

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Cores

The target compound’s dihydroimidazole core distinguishes it from analogues with triazole (e.g., ) or nitroimidazole (e.g., ) backbones. Key structural differences include:

Compound Heterocycle Key Substituents Synthesis Method Reference
Target Compound Dihydroimidazole 4-Chlorophenyl, tert-butyl, ethoxy, morpholinyl Not explicitly described
Triazole Derivative Triazole 2,4-Difluorophenyl, phenylsulfonyl Sodium ethoxide, α-halogenated ketones
Nitroimidazole Nitroimidazole 1,2-Dimethyl, nitro, aryl TDAE methodology
Dioxolane-Imidazole Imidazole with dioxolane Dichlorophenyl, imidazolylmethyl Not specified
  • Dihydroimidazole vs.
  • Nitroimidazole Comparison : ’s nitro group introduces strong electron-withdrawing effects, contrasting with the electron-rich chlorophenyl groups in the target compound. This difference could influence redox activity or metabolic pathways .

Substituent Effects on Physicochemical Properties

  • Chlorophenyl Groups: Present in both the target compound and ’s dioxolane derivative, these groups enhance hydrophobicity and π-π stacking interactions. However, the target compound’s bis(4-chlorophenyl) arrangement may increase steric hindrance compared to mono-substituted analogues .
  • Morpholine/Piperazine : These nitrogen-containing rings improve aqueous solubility, a feature absent in ’s triazole derivative, which lacks polar substituents .
  • tert-Butyl and Ethoxy Groups : The tert-butyl group in the target compound enhances metabolic stability, while the ethoxy moiety may modulate electronic effects on the adjacent phenyl ring. Similar substituents are absent in ’s nitroimidazole .

Computational and Analytical Insights

  • Structural Analysis : Programs like SHELXL () and Multiwfn () are critical for refining crystal structures and analyzing electron density, though direct data for the target compound are unavailable .
  • Elemental Analysis : Techniques described in (e.g., CHNS analysis) could validate the target compound’s purity and stoichiometry if applied .

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